molecular formula C10H12FNO2 B2564780 Isopropyl 5-amino-2-fluorobenzoate CAS No. 1183485-33-7

Isopropyl 5-amino-2-fluorobenzoate

Cat. No. B2564780
M. Wt: 197.209
InChI Key: TZIUEGRXBDIXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-amino-2-fluorobenzoate is a synthetic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.209 . It is used for research purposes.


Synthesis Analysis

The synthesis of Isopropyl 5-amino-2-fluorobenzoate involves suspending the compound (2.48 g, 12.6 mmol) in 60 ml absolute ethanol. Under nitrogen, 2-bromo-1-cyclopropylethanone is added, followed by N-methylmorpholine (4.17 ml, 37.8 mmol) .


Molecular Structure Analysis

The molecular structure of Isopropyl 5-amino-2-fluorobenzoate is represented by the formula C10H12FNO2 .


Chemical Reactions Analysis

In a chemical reaction, Isopropyl 5-amino-2-fluorobenzoate (2.48 g, 12.6 mmol) was suspended in 60 ml absolute ethanol. With stirring under nitrogen, 2-bromo-1-cyclopropylethanone was added, followed by N-methylmorpholine (4.17 ml, 37.8 mmol) .

  • Molecular Formula: C10H12FNO2
  • Molecular Weight: 197.209
  • The compound is used for research purposes

Scientific Research Applications

    Methyl 5-amino-2-fluorobenzoate

    • Field : Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
    • Application : This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not specified .

    Enzymatic Defluorination of Fluorinated Compounds

    • Field : Applied Biological Chemistry .
    • Application : This research focuses on the enzymatic defluorination of fluorine-containing compounds, which are widely used in textiles and coatings for electronic, automotive, and outdoor products .
    • Methods of Application : The defluorination of 2-fluorobenzoate initiates with substrate activation to yield 2-fluorobenzoyl-CoA, which is further converted to F-1,5-dienoyl-CoA isomers .
    • Results or Outcomes : Two F-1,5-dienoyl-CoA isomers are hydrated to two different isomers including 6-F-6-OH-1-enoyl-CoA and 2-F-6-OH-1-enoyl-CoA .

    Isopropyl 5-amino-2-fluorobenzoate

    • Field : Not specified .
    • Application : This compound might be used in various areas of research, but the specific applications are not provided .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not specified .

    Methyl 5-amino-2-fluorobenzoate

    • Field : Not specified .
    • Application : This compound might be used in various areas of research, but the specific applications are not provided .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not specified .

    Isopropyl 5-amino-2-fluorobenzoate

    • Field : Not specified .
    • Application : This compound might be used in various areas of research, but the specific applications are not provided .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not specified .

    Methyl 5-amino-2-fluorobenzoate

    • Field : Not specified .
    • Application : This compound might be used in various areas of research, but the specific applications are not provided .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not specified .

Safety And Hazards

The safety and hazards associated with Isopropyl 5-amino-2-fluorobenzoate are not explicitly mentioned in the search results .

Future Directions

The future directions of Isopropyl 5-amino-2-fluorobenzoate are not explicitly mentioned in the search results .

properties

IUPAC Name

propan-2-yl 5-amino-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIUEGRXBDIXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 5-amino-2-fluorobenzoate

Synthesis routes and methods

Procedure details

Isopropyl 2-fluoro-5-nitrobenzoate (2.86 g, 12.6 mmol) was dissolved in glacial acetic acid (40 ml), and zinc dust (8.12 g, 126 mmol) was added as a solid with stirring under nitrogen. The mixture was stirred for 1 hour at room temperature, then the zinc filtered off and discarded. The solvent was removed under reduced pressure, and the residue was purified by column chromatography (0 to 75% ethyl acetate in hexanes) to afford isopropyl 5-amino-2-fluorobenzoate. (2.48 g, 12.6 mmol). 100% yield. 199 (M+1).
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
8.12 g
Type
catalyst
Reaction Step Two

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